molecular formula C6H7N5O B11076741 6-Ethoxytetrazolo[1,5-b]pyridazine CAS No. 52476-76-3

6-Ethoxytetrazolo[1,5-b]pyridazine

Cat. No.: B11076741
CAS No.: 52476-76-3
M. Wt: 165.15 g/mol
InChI Key: XPDAGHFZEOAXTG-UHFFFAOYSA-N
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Description

6-Ethoxytetrazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C₆H₇N₅O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxytetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by ethoxylation. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring proper safety measures due to the potential hazards associated with azide compounds.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxytetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, ethanol, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the ethoxy position.

Scientific Research Applications

6-Ethoxytetrazolo[1,5-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent and antiviral compound due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Ethoxytetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxytetrazolo[1,5-b]pyridazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in medicinal and materials science research make it a compound of significant interest.

Properties

CAS No.

52476-76-3

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-ethoxytetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H7N5O/c1-2-12-6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3

InChI Key

XPDAGHFZEOAXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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